2-Isobutyl-4-methylthiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

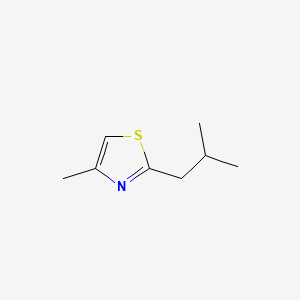

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(2-methylpropyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-6(2)4-8-9-7(3)5-10-8/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUCYVMFLWLDIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210226 | |

| Record name | 2-Isobutyl-4-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61323-24-8 | |

| Record name | 4-Methyl-2-(2-methylpropyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61323-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isobutyl-4-methylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061323248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isobutyl-4-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isobutyl-4-methylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Isobutyl-4-methylthiazole chemical properties

An In-depth Technical Guide to 2-Isobutyl-4-methylthiazole

Introduction

This compound is a heterocyclic organic compound that belongs to the thiazole family. It is recognized for its distinctive organoleptic properties and is utilized across various industries, most notably in the food and fragrance sectors.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical protocols, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow or brown liquid under standard conditions.[2][3] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NS | [2] |

| Molecular Weight | 155.26 g/mol | [2] |

| CAS Number | 61323-24-8 | [2][3] |

| Appearance | Clear, light yellow to brown liquid | [2] |

| Boiling Point | 189 °C to 206 °C at 760 mmHg | [2][3] |

| Melting Point | 88 °C at 760 mmHg | [3] |

| Density | 0.98 g/cm³ | [2] |

| Refractive Index | n20/D 1.49 | [2] |

| Flash Point | 74.44 °C (166.00 °F) TCC | [3] |

| Vapor Pressure | 0.313 mmHg at 25 °C (estimated) | [3] |

| Solubility | Slightly soluble in water (75.6 mg/L at 25 °C, estimated), soluble in alcohol.[3] | [3] |

| logP (o/w) | 2.972 (estimated) | [3] |

Organoleptic Properties

This compound is particularly valued for its unique aroma and flavor profile, which is described as having a rich, savory note.[1] It is a key component in creating the sensory experience of various food products and fragrances.

Synthesis

The synthesis of thiazole derivatives often involves the reaction of a thioamide with an α-haloketone, a method known as the Hantzsch thiazole synthesis. A general synthetic route for a related compound, 2,4-dimethylthiazole, involves the reaction of acetamide with phosphorus pentasulfide to form thioacetamide in situ, which then reacts with chloroacetone.[4] A similar principle can be applied for the synthesis of this compound.

A plausible synthetic pathway for this compound is outlined below. This process would involve the reaction of isobutyramide with a sulfurizing agent, followed by condensation with chloroacetone.

Experimental Protocols

General Synthesis of Thiazoles (Hantzsch Synthesis Adaptation)

A representative protocol for the synthesis of a related thiazole, 2-methyl-4-isobutyl-5-ethoxythiazole, involves refluxing N-acetylleucine ethyl ester with phosphorus pentasulfide in chloroform.[5] The reaction mixture is then made basic to isolate the product.

Protocol for a related synthesis:

-

A three-neck flask is equipped with a stirrer, condenser, and heating mantle.

-

N-acetylleucine ethyl ester (0.156 mole), phosphorus pentasulfide (0.156 mole), and 250 ml of chloroform are added to the flask.

-

The mixture is heated under reflux for 24 hours, ensuring moisture is excluded.

-

After cooling, the reaction mixture is made basic with a 10% aqueous potassium hydroxide solution.[5]

-

The product is then extracted and purified.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using reverse-phase HPLC.[6]

Protocol:

-

Column: Newcrom R1 HPLC column.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.

-

Detection: UV or Mass Spectrometry (MS). For MS detection, phosphoric acid should be replaced with formic acid.

-

Application: This method is suitable for purity analysis, isolation of impurities in preparative separation, and pharmacokinetic studies.[6]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. Available spectral information includes:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the hydrogen atom environment in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Offers insights into the carbon skeleton.

-

IR (Infrared Spectroscopy): Helps in identifying the functional groups present.

-

MS (Mass Spectrometry): Determines the molecular weight and fragmentation pattern.

Spectral data for this compound is available in various chemical databases.[7]

Applications

This compound is a versatile compound with applications in several industries.

-

Flavoring and Fragrance Industry: It is widely used as a flavoring agent in food products and beverages to impart a unique aroma.[1][2] Its distinctive scent is also utilized in perfumery and personal care products.[1][2]

-

Agricultural Applications: The compound serves as an effective attractant for certain pests, making it valuable in the development of eco-friendly pest control solutions.[1][2]

-

Pharmaceutical Development: Researchers are exploring its potential in drug formulation, particularly for its antimicrobial properties, which could lead to new therapeutic agents.[1][2] It also shows potential in food preservation due to these properties.[1]

Safety and Handling

For a related compound, 2-isobutylthiazole, the safety data indicates it is a flammable liquid and vapor that can cause skin and serious eye irritation, and may cause respiratory irritation.[8][9]

Precautionary Statements:

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[8][9]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[9]

-

If inhaled, move the person to fresh air and keep comfortable for breathing.[9]

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

If on skin (or hair), take off immediately all contaminated clothing and rinse skin with water.[8][9]

It is essential to handle this chemical in a well-ventilated area and to consult the specific Safety Data Sheet (SDS) before use.

Conclusion

This compound is a compound of significant interest due to its versatile applications, particularly in the flavor and fragrance industry. Its chemical properties and synthesis are well-characterized, and established analytical methods allow for its reliable identification and quantification. Ongoing research into its antimicrobial and pest-attractant properties may further expand its utility in the pharmaceutical and agricultural sectors. As with any chemical, proper safety precautions are paramount during handling and use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-isobutyl-4-methyl thiazole, 61323-24-8 [thegoodscentscompany.com]

- 4. orgsyn.org [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. This compound(61323-24-8) 1H NMR spectrum [chemicalbook.com]

- 8. prod.adv-bio.com [prod.adv-bio.com]

- 9. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to 2-Isobutyl-4-methylthiazole (CAS: 61323-24-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isobutyl-4-methylthiazole, a heterocyclic aromatic compound, is recognized for its distinct sensory characteristics and holds potential for broader applications in various scientific fields. While extensively utilized in the flavor and fragrance industry, emerging research points towards its potential antimicrobial properties, making it a molecule of interest for drug development and material science. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical and physical properties, synthesis methodologies, analytical techniques, and a review of the antimicrobial potential of the thiazole scaffold. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic savory and green aroma. Its key physicochemical properties are summarized in the table below, compiled from various sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₃NS | [1] |

| Molecular Weight | 155.26 g/mol | [2] |

| CAS Number | 61323-24-8 | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 189 °C to 206 °C at 760 mmHg | [3] |

| Melting Point | 88 °C (estimated) | [3] |

| Flash Point | 74.44 °C (166.00 °F) | [3] |

| Density | ~0.98 g/cm³ | [1] |

| Vapor Pressure | 0.313 mmHg at 25 °C (estimated) | [3] |

| Solubility | Slightly soluble in water; soluble in alcohol | [3] |

| logP (o/w) | 2.972 (estimated) | [3] |

| Refractive Index (n20/D) | ~1.49 | [1] |

Synthesis of this compound

For this compound, the logical precursors would be isothiobutyramide and a 3-halo-2-butanone (e.g., 3-chloro-2-butanone or 3-bromo-2-butanone).

General Experimental Protocol (Hantzsch Thiazole Synthesis)

The following is a generalized protocol based on the Hantzsch synthesis for similar thiazole derivatives. This is a representative method and would require optimization for the specific synthesis of this compound.

Materials:

-

Isothiobutyramide

-

3-Chloro-2-butanone (or 3-bromo-2-butanone)

-

Ethanol (or another suitable solvent)

-

Sodium bicarbonate (or another base for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Dissolve isothiobutyramide in a suitable solvent such as ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add an equimolar amount of 3-chloro-2-butanone to the solution.

-

The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is redissolved in a mixture of water and an organic solvent like diethyl ether.

-

The aqueous layer is neutralized with a mild base, such as a saturated sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

A Chinese patent for the synthesis of the closely related 2-isobutylthiazole describes a multi-step process involving the formation of a mercaptoacetaldehyde dimer, condensation with 3-methyl butyraldehyde, and subsequent dehydrogenation.[4] This suggests an alternative synthetic route that could potentially be adapted.

Analytical Methodologies

Accurate identification and quantification of this compound are crucial for quality control and research purposes. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be utilized for the analysis of this compound.[5][6]

General Protocol:

-

Column: A C18 column (e.g., Newcrom R1) is suitable for this separation.[5][6]

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (MeCN) and water is commonly used.[5][6] An acidic modifier, such as phosphoric acid, can be added to improve peak shape.[5][6] For mass spectrometry (MS) compatible methods, formic acid is a preferred alternative to phosphoric acid.[5][6]

-

Detection: UV detection is typically performed at a wavelength where the thiazole ring exhibits significant absorbance.

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

General Protocol:

-

Column: A nonpolar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used.

-

Carrier Gas: Helium is the most frequently used carrier gas.

-

Injection: Split or splitless injection can be employed depending on the concentration of the analyte.

-

Oven Program: A temperature gradient program is typically used to ensure good separation of the analyte from other components in the sample matrix.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used for identification.

Spectroscopic Data

While a complete, high-resolution spectral dataset with assignments for this compound is not available in the public domain literature, the following represents expected spectral characteristics based on its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~6.8 | H on C5 of thiazole ring |

| ~2.8 | CH₂ attached to thiazole ring |

| ~2.3 | CH₃ on C4 of thiazole ring |

| ~2.1 | CH of isobutyl group |

| ~1.0 | CH₃ of isobutyl group |

Note: These are predicted chemical shifts and will vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 155. Common fragmentation patterns for alkylthiazoles involve cleavage of the alkyl chain. Key expected fragments would include the loss of a propyl radical (M-43) leading to a peak at m/z 112, and the tropylium-like ion from the thiazole ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode |

| ~3100-3000 | C-H stretching (aromatic/heteroaromatic) |

| ~2960-2850 | C-H stretching (aliphatic) |

| ~1600-1500 | C=N and C=C stretching (thiazole ring) |

| ~1465, ~1380 | C-H bending (aliphatic) |

| ~800-700 | C-H out-of-plane bending (heteroaromatic) |

Biological Activity and Potential for Drug Development

While specific studies on the antimicrobial activity of this compound are scarce, the broader class of thiazole derivatives has been extensively investigated for its wide range of pharmacological properties, including antibacterial and antifungal activities.[7]

Antimicrobial Potential

Numerous studies have demonstrated that the thiazole ring is a key pharmacophore in various antimicrobial agents. The proposed mechanisms of action for different thiazole derivatives are diverse and target various cellular processes in microorganisms.[7]

Potential Mechanisms of Antimicrobial Action for Thiazole Derivatives:

-

Cell Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to intercalate into the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[7]

-

Enzyme Inhibition: Thiazole-containing compounds have been shown to inhibit essential microbial enzymes. For instance, some derivatives are known to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[8] In fungi, lanosterol 14α-demethylase, an enzyme involved in ergosterol biosynthesis, is a common target for azole antifungals, and some thiazole derivatives may act through a similar mechanism.

-

Inhibition of Cell Wall Synthesis: Some advanced thiazole-containing antibiotics, like certain cephalosporins, inhibit the synthesis of the bacterial cell wall.[9]

Given the simple alkyl structure of this compound, if it possesses antimicrobial activity, a likely mechanism would be through non-specific disruption of the microbial cell membrane due to its lipophilic nature. However, without specific experimental data, this remains speculative.

// Nodes start [label="Starting Materials\n(Isothiobutyramide & 3-haloketone)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; synthesis [label="Hantzsch Thiazole Synthesis\n(Condensation & Cyclization)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Reaction Work-up\n(Neutralization & Extraction)"]; purification [label="Purification\n(Vacuum Distillation or Chromatography)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Structural & Purity Analysis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; nmr [label="NMR Spectroscopy"]; gcms [label="GC-MS"]; ftir [label="FT-IR Spectroscopy"]; hplc [label="HPLC"];

// Edges start -> synthesis; synthesis -> workup; workup -> purification; purification -> product; product -> analysis; analysis -> nmr [label="Structure\nVerification"]; analysis -> gcms [label="Purity & ID"]; analysis -> ftir [label="Functional\nGroups"]; analysis -> hplc [label="Purity\nQuantification"]; } Caption: General experimental workflow for the synthesis and analysis of this compound. Caption: Potential antimicrobial mechanisms of action for thiazole derivatives.

Safety and Toxicology

This compound is classified as a flammable liquid and may cause skin, eye, and respiratory irritation.[10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Detailed toxicological studies specifically for this compound are limited in publicly available literature. However, as a flavoring agent, it has been evaluated by regulatory bodies such as the European Food Safety Authority (EFSA).[3]

Conclusion

This compound is a well-characterized compound with established applications in the flavor and fragrance industry. Its synthesis can be achieved through established methods like the Hantzsch thiazole synthesis, and its analysis is readily performed using standard chromatographic and spectroscopic techniques. While the broader class of thiazole derivatives exhibits significant antimicrobial potential, the specific biological activity of this compound remains an area ripe for further investigation. This guide provides a solid foundation for researchers and drug development professionals interested in exploring the full potential of this molecule beyond its current applications. Further research is warranted to elucidate its specific antimicrobial efficacy, mechanism of action, and toxicological profile to fully assess its potential in pharmaceutical and other advanced applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C8H13NS | CID 574813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-isobutyl-4-methyl thiazole, 61323-24-8 [thegoodscentscompany.com]

- 4. CN101891701A - Synthetic method of 2-isobutylthiazole - Google Patents [patents.google.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]

- 8. jocpr.com [jocpr.com]

- 9. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 2-Isobutyl-4-methylthiazole: Molecular Structure and Properties

This technical guide provides a comprehensive overview of the molecular structure and key physicochemical properties of 2-Isobutyl-4-methylthiazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development and flavor chemistry.

Physicochemical and Structural Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₈H₁₃NS[1][2] |

| Molecular Weight | 155.26 g/mol [1][2][3][4][5][6] |

| IUPAC Name | 4-methyl-2-(2-methylpropyl)-1,3-thiazole[2] |

| CAS Number | 61323-24-8[1][2][4][5] |

| Density | 0.98 g/mL[1][6] |

| Boiling Point | 189 °C[1][5][6] |

| Canonical SMILES | CC1=CSC(=N1)CC(C)C[7] |

| InChI | InChI=1S/C8H13NS/c1-6(2)4-8-9-7(3)5-10-8/h5-6H,4H2,1-3H3[2][7] |

| InChIKey | JBUCYVMFLWLDIO-UHFFFAOYSA-N[7] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties listed above, such as boiling point and density, typically involve standard laboratory procedures. For instance, boiling point determination can be carried out using a distillation apparatus at atmospheric pressure, with the temperature recorded at the vapor-liquid equilibrium. Density is commonly measured using a pycnometer or a digital density meter at a specified temperature.

High-Performance Liquid Chromatography (HPLC) can be employed for the analysis of this compound. A reverse-phase (RP) HPLC method with a C18 column is suitable. The mobile phase can consist of a mixture of acetonitrile and water, with a small amount of a modifier like phosphoric acid or formic acid for mass spectrometry applications.[8]

Molecular Structure Visualization

The molecular structure of this compound is characterized by a central thiazole ring, which is a five-membered aromatic ring containing both sulfur and nitrogen atoms. An isobutyl group is attached at the 2-position and a methyl group at the 4-position of this thiazole ring.

Caption: 2D representation of the this compound molecular structure.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H13NS | CID 574813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-isobutyl-4-methyl thiazole, 61323-24-8 [thegoodscentscompany.com]

- 4. 61323-24-8|this compound|BLD Pharm [bldpharm.com]

- 5. 61323-24-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Synthesis of 2-Isobutyl-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutyl-4-methylthiazole is a heterocyclic compound of significant interest due to its characteristic flavor and aroma profile, finding applications in the food and fragrance industries. Its synthesis is a key area of study for organic chemists, with several pathways available for its preparation. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the well-established Hantzsch thiazole synthesis. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to aid researchers in the efficient and effective synthesis of this target molecule.

Core Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most prevalent and versatile method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of a thioamide with an α-haloketone. For the synthesis of this compound, the key precursors are thioisovaleramide and an appropriate α-haloketone, such as 1-chloroacetone or 1-bromo-3-methyl-2-butanone.

The overall Hantzsch synthesis pathway for this compound can be visualized as follows:

Part 1: Synthesis of Precursors

Synthesis of Thioisovaleramide

Thioisovaleramide is a crucial intermediate that is not readily commercially available and thus needs to be synthesized. Two primary methods for its preparation are detailed below.

Method A: Thionation of Isovaleramide using Lawesson's Reagent

This is a widely used and reliable method for the conversion of amides to thioamides.

An In-depth Technical Guide to Thiazole Ring Formation Mechanisms for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and drug development. Its prevalence in a wide array of biologically active compounds, including approved pharmaceuticals, underscores the critical importance of understanding the mechanisms behind its synthesis. This technical guide provides an in-depth exploration of the core methodologies for thiazole ring formation, offering detailed experimental protocols, quantitative data for comparison, and mechanistic insights to aid researchers in the strategic design and synthesis of novel thiazole-containing entities.

Core Synthetic Strategies for Thiazole Ring Formation

The construction of the thiazole nucleus can be broadly categorized into several key synthetic strategies. The most prominent among these are the Hantzsch thiazole synthesis, the Gabriel synthesis, and the Cook-Heilbron synthesis. Each method offers distinct advantages and is suited for the preparation of thiazoles with specific substitution patterns.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is arguably the most classic and widely employed method for the preparation of thiazole derivatives.[1][2] It involves the condensation reaction between an α-halocarbonyl compound and a thioamide or thiourea.[1][2] This method is valued for its reliability, broad substrate scope, and generally good to excellent yields.[3]

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established multi-step mechanism:

-

Nucleophilic Attack: The sulfur atom of the thioamide, acting as a soft nucleophile, attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide.[2]

-

Cyclization: Subsequent intramolecular cyclization occurs through the nucleophilic attack of the thioamide's nitrogen atom on the carbonyl carbon of the ketone.[1]

-

Dehydration: The resulting hydroxythiazoline intermediate undergoes dehydration to form the aromatic thiazole ring.[1]

Caption: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[2]

-

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate Solution

-

-

Procedure:

-

Combine 2-bromoacetophenone and thiourea in a 20 mL scintillation vial equipped with a stir bar.

-

Add methanol to the vial.

-

Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing 20 mL of 5% sodium carbonate solution and swirl.

-

Collect the resulting precipitate by vacuum filtration through a Buchner funnel.

-

Wash the filter cake with water to remove any inorganic impurities.

-

Dry the solid product on a watch glass.

-

-

Purification: The crude product can be purified by recrystallization from ethanol.

Quantitative Data: Hantzsch Synthesis Yields

The Hantzsch synthesis is known for its high yields, which can be further optimized through modern techniques such as microwave-assisted synthesis.

| Synthesis Method | Reactants | Product | Yield (%) | Reference |

| Conventional Heating | 2-Bromoacetophenone, Thiourea | 2-Amino-4-phenylthiazole | 70-95% | [3] |

| Microwave-Assisted | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 95% | [4] |

| One-Pot, Three-Component (Ultrasonic) | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehyde | 4-Hydroxy-3-(2-(benzylideneamino)thiazol-4-yl)-6-methyl-2H-pyran-2-one | 79-90% | [5] |

Gabriel Thiazole Synthesis

The Gabriel synthesis provides a route to 2,5-disubstituted thiazoles by reacting an acylamino-ketone with a thionating agent, typically phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, at elevated temperatures.[6]

Mechanism of the Gabriel Thiazole Synthesis

The mechanism involves the thionation of the amide carbonyl group, followed by an intramolecular cyclization and dehydration.

-

Thionation: The oxygen of the amide carbonyl is replaced by sulfur using a thionating agent.

-

Cyclization: The enol form of the ketone tautomerizes, and the hydroxyl group attacks the thiocarbonyl carbon.

-

Dehydration: The resulting intermediate eliminates water to form the thiazole ring.

Caption: Gabriel Thiazole Synthesis Mechanism.

Experimental Protocol: Synthesis of 2,5-Dimethylthiazole

This protocol describes the synthesis of 2,5-dimethylthiazole from N-(2-oxopropyl)acetamide.[6]

-

Materials:

-

N-(2-oxopropyl)acetamide

-

Phosphorus Pentasulfide (P₄S₁₀)

-

Inert solvent (e.g., toluene or xylene)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine N-(2-oxopropyl)acetamide and phosphorus pentasulfide in an inert solvent.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by distillation or column chromatography.

Quantitative Data: Gabriel Synthesis Yields

Yields for the Gabriel synthesis can be variable and are often dependent on the specific substrates and reaction conditions.

| Reactants | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | N-(2-oxopropyl)acetamide, P₄S₁₀ | 2,5-Dimethylthiazole | Moderate |[6] | | Various acylamino-ketones, Lawesson's Reagent | Various 2,5-disubstituted thiazoles | 40-70% | |

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis is a valuable method for the preparation of 5-aminothiazoles.[7][8] This reaction involves the condensation of an α-aminonitrile with carbon disulfide, carbon oxysulfide, isothiocyanates, or dithioacids under mild conditions.[7][8]

Mechanism of the Cook-Heilbron Synthesis

The mechanism proceeds through the formation of a dithiocarbamate intermediate followed by cyclization and tautomerization.

-

Nucleophilic Addition: The amino group of the α-aminonitrile attacks the electrophilic carbon of carbon disulfide to form a dithiocarbamate.

-

Cyclization: The sulfur atom of the dithiocarbamate then attacks the nitrile carbon in an intramolecular fashion to form a five-membered ring.

-

Tautomerization: The resulting iminothiazolidine intermediate tautomerizes to the aromatic 5-aminothiazole.[7]

Caption: Cook-Heilbron Synthesis Mechanism.

Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole

This protocol outlines the synthesis of 5-amino-2-mercaptothiazole from an α-aminonitrile and carbon disulfide.[8]

-

Materials:

-

α-Aminoacetonitrile

-

Carbon Disulfide

-

Base (e.g., triethylamine or sodium ethoxide)

-

Solvent (e.g., ethanol or DMF)

-

-

Procedure:

-

Dissolve the α-aminoacetonitrile in a suitable solvent in a round-bottom flask.

-

Add the base to the solution.

-

Slowly add carbon disulfide to the reaction mixture at room temperature.

-

Stir the reaction for several hours at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, the product may precipitate from the reaction mixture or can be isolated by evaporation of the solvent followed by purification.

-

-

Purification: The product can be purified by recrystallization.

Quantitative Data: Cook-Heilbron Synthesis Yields

The Cook-Heilbron synthesis generally provides moderate to good yields of 5-aminothiazoles.

| Reactants | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | α-Aminoacetonitrile, Carbon Disulfide | 5-Amino-2-mercaptothiazole | 50-80% |[3] | | Ethyl aminocyanoacetate, Dithiophenylacetic acid | 5-Amino-4-carbethoxy-2-benzylthiazole | Moderate |[7] | | Aminoacetonitrile, Ethyldithioacetate | 2-Methyl-5-aminothiazole | Good |[7] |

Modern and Alternative Synthetic Approaches

Beyond the classical methods, several modern and alternative strategies for thiazole synthesis have been developed to improve efficiency, yield, and environmental friendliness.

-

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and often increase yields for the Hantzsch synthesis and other thiazole formation reactions.[4]

-

One-Pot, Multi-Component Reactions: These reactions combine three or more starting materials in a single reaction vessel to construct complex thiazole derivatives in a highly efficient manner.[5] This approach minimizes waste and simplifies purification processes.

-

Synthesis from Thioamides and Other Precursors: Thiazoles can also be synthesized from a variety of other starting materials, including the reaction of thioamides with various electrophiles and cyclization of α-thiocyanoketones.[9]

Conclusion

The synthesis of the thiazole ring is a rich and evolving field of organic chemistry. The classical Hantzsch, Gabriel, and Cook-Heilbron syntheses remain foundational and powerful tools for the construction of a wide range of thiazole derivatives. Continuous innovation, including the adoption of microwave-assisted techniques and one-pot procedures, has further expanded the synthetic chemist's toolbox, enabling the rapid and efficient production of novel thiazole-containing molecules. A thorough understanding of these diverse synthetic mechanisms and their associated experimental protocols is paramount for researchers and drug development professionals seeking to harness the therapeutic potential of this privileged heterocyclic scaffold.

References

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. benchchem.com [benchchem.com]

- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 8. expertsmind.com [expertsmind.com]

- 9. pubs.acs.org [pubs.acs.org]

The Presence of 2-Isobutyl-4-methylthiazole in Foods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutyl-4-methylthiazole is a volatile organic compound recognized for its potent, characteristic aroma. While it is utilized as a flavoring agent in the food industry, its natural occurrence is a subject of significant interest in the fields of food chemistry, analytical science, and natural product research. This technical guide provides an in-depth overview of the natural occurrence of this compound in foods, with a focus on quantitative data, experimental protocols for its analysis, and an exploration of its biosynthetic origins.

Natural Occurrence of this compound

Contrary to some database entries suggesting it is not found in nature, scientific literature confirms the presence of this compound as a naturally occurring volatile compound, most notably in tomatoes (Solanum lycopersicum)[1][2][3][4]. In this context, it is a key contributor to the characteristic "green" and "leafy" aroma of tomatoes[3]. Its concentration can vary depending on the tomato cultivar and ripening stage[1][2][5].

While tomatoes are the most well-documented natural source, the presence of other alkylthiazoles in various cooked and processed foods suggests that this compound may also be formed through the Maillard reaction during thermal processing, although specific evidence for this particular compound is not as prevalent as for other thiazoles.

Quantitative Data

Quantitative analysis of this compound in foods is challenging due to its volatility and typically low concentrations. The available literature primarily reports its levels in tomatoes as a relative percentage of the total volatile organic compounds (VOCs).

Table 1: Relative Abundance of 2-Isobutylthiazole in Different Tomato Types

| Tomato Type | Relative Abundance (% of Total VOCs) | Reference |

| Salad Cultivars | Higher concentrations compared to cocktail cultivars | [1][2] |

| Cocktail Cultivars | Lower concentrations compared to salad cultivars | [1][2] |

| Red Ripe Stage | 12.9% | [5] |

Table 2: Relative Abundance of 2-Isobutylthiazole in Tomato Cultivars

| Cultivar Type | Key Volatile Compounds (including 2-Isobutylthiazole) | Relative Proportion | Reference |

| Various Salad and Cocktail Cultivars | Hexanal, 6-methyl-5-heptene-2-one, 2-isobutylthiazole, (E)-2-hexenal | >8% | [1][2] |

Note: Absolute concentrations in units such as ng/g are not widely reported in the reviewed literature.

Experimental Protocols

The analysis of this compound in food matrices predominantly relies on chromatographic techniques coupled with mass spectrometry, which are essential for the separation and identification of volatile compounds.

Sample Preparation and Volatile Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is the most common method for the extraction of this compound from food samples due to its sensitivity, speed, and solvent-free nature[5][6][7][8][9].

-

Sample Homogenization: A representative sample of the food (e.g., tomato fruit) is homogenized, often cryogenically with liquid nitrogen to halt enzymatic activity[6].

-

Vial Preparation: A known quantity of the homogenized sample is placed in a headspace vial. To inhibit further enzymatic reactions and aid the release of volatiles, a saturated salt solution (e.g., NaCl) is often added[6].

-

Incubation: The vial is sealed and incubated at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 5-15 minutes) to allow the volatile compounds to partition into the headspace[6].

-

SPME Fiber Exposure: A SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the volatile analytes[6].

Analytical Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

Following extraction, the SPME fiber is introduced into the heated injection port of a gas chromatograph for thermal desorption of the analytes, which are then separated and identified.

-

Gas Chromatograph (GC):

-

Injector: Splitless mode is typically used for higher sensitivity. The injector temperature is set high enough to ensure efficient desorption of the analytes from the SPME fiber (e.g., 250°C)[6].

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used for the separation of volatile compounds.

-

Oven Temperature Program: A programmed temperature gradient is employed to separate the analytes based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Detection: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds. Identification of this compound is achieved by comparing the acquired mass spectrum and retention time with that of an authentic standard and by matching against mass spectral libraries (e.g., NIST, Wiley).

-

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, the formation of the core thiazole ring is understood in the context of thiamine (Vitamin B1) biosynthesis[5][6].

The thiazole moiety of thiamine is generally derived from precursors such as pyruvate, glyceraldehyde-3-phosphate, and a sulfur donor, typically cysteine[5][6]. While the specific enzymes and intermediates leading to the formation of this compound are yet to be identified, it is hypothesized to be a multi-step enzymatic process. The isobutyl side chain likely originates from an amino acid precursor, such as leucine.

Conclusion

This compound is a naturally occurring volatile compound, with its presence most clearly documented in tomatoes, where it contributes to the characteristic green aroma. While quantitative data is primarily available in terms of relative abundance, established analytical methods using HS-SPME-GC-MS provide a robust framework for its detection and quantification. The complete biosynthetic pathway remains an area for further research, though it is likely derived from common amino acid and carbohydrate precursors. This guide provides a foundational understanding for researchers and professionals interested in the natural occurrence and analysis of this important flavor compound.

References

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Flavor and Other Quality Traits of Tomato Cultivars Bred for Diverse Production Systems as Revealed in Organic Low-Input Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Volatilomics-Based Discovery of Key Volatiles Affecting Flavor Quality in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Isobutylthiazole | C7H11NS | CID 62725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Detection and Analysis of VOCs in Cherry Tomato Based on GC-MS and GC×GC-TOF MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Distribution of Volatile Compounds in Different Fruit Structures in Four Tomato Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Thiazole Derivatives in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives constitute a class of sulfur and nitrogen-containing heterocyclic compounds with a wide array of biological activities. In plants, the thiazole moiety is a fundamental building block for essential molecules, most notably thiamine (vitamin B1), a vital cofactor for enzymes in central metabolism. Beyond its role in primary metabolism, the plant-derived thiazole scaffold is of significant interest to the pharmaceutical industry due to its presence in numerous bioactive natural products with potential therapeutic applications. This technical guide provides an in-depth exploration of the biosynthesis of thiazole derivatives in plants, focusing on the core enzymatic processes, regulatory mechanisms, and relevant experimental methodologies.

Core Biosynthetic Pathway of the Thiazole Moiety of Thiamine

The primary route for thiazole derivative biosynthesis in plants is intrinsically linked to the production of thiamine. This process occurs within the plastids and involves the independent synthesis of a pyrimidine and a thiazole moiety, which are subsequently coupled. The key enzyme responsible for the formation of the thiazole precursor, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P), is thiazole synthase , encoded by the THI1 gene.[1][2]

The synthesis of HET-P is a complex enzymatic reaction utilizing glycine, NAD+, and a sulfur atom derived from a cysteine residue within the THI1 enzyme itself.[2][3] This mechanism renders THI1 a "suicide enzyme," as it is inactivated after a single catalytic cycle.[1] The resulting HET-P is then condensed with 4-amino-2-methyl-5-hydroxymethylpyrimidine pyrophosphate (HMP-PP), the pyrimidine moiety, to form thiamine monophosphate (TMP).[1]

Key Enzymes and Substrates in Thiazole Moiety Biosynthesis

| Enzyme | Gene | Substrates | Product | Cellular Localization |

| Thiazole Synthase | THI1 | Glycine, NAD+, Cysteine (from THI1) | 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P) | Plastids |

| Pyrimidine Synthase | THIC | 5-aminoimidazole ribonucleotide (AIR), S-adenosylmethionine (SAM) | 4-amino-2-methyl-5-hydroxymethylpyrimidine phosphate (HMP-P) | Plastids |

| HMP-P kinase/TMP pyrophosphorylase | TH1 | HMP-P, HET-P | Thiamine monophosphate (TMP) | Plastids |

Regulatory Mechanisms

The biosynthesis of thiamine, and consequently its thiazole precursor, is tightly regulated to meet the metabolic demands of the plant. This regulation occurs at both the transcriptional and post-transcriptional levels.

Riboswitch-Mediated Regulation

A primary regulatory mechanism for the pyrimidine branch of thiamine biosynthesis is a TPP-riboswitch located in the 3' untranslated region (3'-UTR) of the THIC pre-mRNA.[1][4] This RNA element can directly bind to thiamine pyrophosphate (TPP), the active form of thiamine. Upon binding TPP, the riboswitch undergoes a conformational change that leads to alternative splicing and the production of an unstable mRNA transcript, thereby downregulating THIC protein synthesis.[4] This feedback inhibition mechanism allows the plant to maintain TPP homeostasis.

Transcriptional Regulation by Abiotic Stress and Hormones

The expression of thiamine biosynthesis genes, including THI1 and THIC, is upregulated in response to various abiotic stresses such as high salinity and osmotic stress.[1][5] This stress-induced upregulation is mediated, at least in part, by the phytohormone abscisic acid (ABA) .[1] The promoter region of the THI1 gene contains an abscisic acid-responsive element (ABRE) , a cis-acting element to which transcription factors activated by the ABA signaling pathway can bind, thereby enhancing gene expression.[6]

Signaling Pathway: ABA-Mediated Upregulation of THI1 Expression

The following diagram illustrates the core ABA signaling pathway leading to the transcriptional activation of the THI1 gene.

References

- 1. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]

- 2. Subcellular fractionation of plant tissues: isolation of plastids and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptional Regulation of Protein Phosphatase 2C Genes to Modulate Abscisic Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

Spectroscopic Profile of 2-Isobutyl-4-methylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-isobutyl-4-methylthiazole (C₈H₁₃NS), a key compound in flavor and fragrance chemistry. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols are provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Note that while the mass spectrometry data is based on reported experimental values, the NMR and IR data are predicted based on the chemical structure and typical values for analogous compounds, due to the limited availability of publicly accessible, fully assigned experimental spectra.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~6.90 | s | 1H | - | H-5 (thiazole ring) |

| ~2.95 | d | 2H | ~7.2 | -CH₂- (isobutyl) |

| ~2.40 | s | 3H | - | -CH₃ (at C4 of thiazole) |

| ~2.15 | m | 1H | ~6.8 | -CH- (isobutyl) |

| ~1.00 | d | 6H | ~6.6 | -CH(CH₃)₂ (isobutyl) |

Disclaimer: Predicted values based on structure-property relationships. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C-2 (thiazole ring) |

| ~150 | C-4 (thiazole ring) |

| ~115 | C-5 (thiazole ring) |

| ~45 | -CH₂- (isobutyl) |

| ~31 | -CH- (isobutyl) |

| ~22 | -CH(CH₃)₂ (isobutyl) |

| ~17 | -CH₃ (at C4 of thiazole) |

Disclaimer: Predicted values based on structure-property relationships. Actual experimental values may vary.

Table 3: Characteristic IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3100 - 3000 | Weak | C-H Stretch | =C-H (Thiazole ring) |

| ~2960 - 2870 | Strong | C-H Stretch | -CH₃, -CH₂, -CH |

| ~1600 - 1500 | Medium | C=N Stretch | Thiazole ring |

| ~1470 - 1450 | Medium | C-H Bend | -CH₃, -CH₂ |

| ~1380 - 1365 | Medium | C-H Bend (gem-dimethyl) | -CH(CH₃)₂ |

Disclaimer: These are typical absorption ranges for the specified functional groups.

Table 4: Mass Spectrometry (MS) Data[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Ion |

| 155 | High | [M]⁺ (Molecular Ion) |

| 140 | Medium | [M - CH₃]⁺ |

| 113 | High | [M - C₃H₆]⁺ or [M - Propene]⁺ (McLafferty Rearrangement) |

| 112 | Medium | [M - C₃H₇]⁺ or [M - Isopropyl]⁺ |

| 72 | Medium | [C₄H₈N]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited. These are intended as a guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation : A standard NMR spectrometer with a proton frequency of 300 MHz or higher is used.

-

¹H NMR Acquisition : The spectrum is typically acquired with a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition : The spectrum is acquired using a proton-decoupled pulse sequence. A 45° pulse angle and a relaxation delay of 2-5 seconds are commonly used. A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy[3][4]

-

Sample Preparation : As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal (e.g., diamond or ZnSe).

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Background Collection : A background spectrum of the empty salt plates or the clean ATR crystal is recorded.

-

Sample Acquisition : The prepared sample is placed in the spectrometer's sample compartment, and the spectrum is recorded. The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal quality. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)[1][5]

-

Sample Introduction : The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) to ensure separation from any impurities. A small volume (e.g., 1 µL) of a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

-

Gas Chromatography : A non-polar capillary column (e.g., DB-5) is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure elution of the compound. Helium is commonly used as the carrier gas.

-

Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and subsequent fragment ions.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of the molecular ion and its various fragments.

Visualization of Spectroscopic Workflow and Fragmentation

The following diagrams illustrate the general workflow for spectroscopic analysis and a proposed fragmentation pathway for this compound in mass spectrometry.

Caption: General workflow for spectroscopic structure elucidation.

Caption: Proposed ESI-MS fragmentation of this compound.

An In-depth Technical Guide to the Odor Profile and Sensory Characteristics of 2-Isobutyl-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isobutyl-4-methylthiazole is a volatile heterocyclic compound that significantly contributes to the aroma and flavor of a variety of food products. Renowned for its potent and distinctive sensory profile, this thiazole derivative is of considerable interest to the food, flavor, and fragrance industries, as well as to researchers studying sensory science and food chemistry. This technical guide provides a comprehensive overview of the odor and sensory characteristics of this compound, including its aroma profile, flavor attributes, and reported quantitative data. Detailed experimental methodologies for its sensory evaluation are presented, alongside diagrams illustrating key pathways and workflows.

Introduction

This compound (CAS No. 61323-24-8) is a sulfur-containing organic compound that is a key contributor to the desirable aroma of many thermally processed foods.[1][2][3] Its formation is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids (specifically cysteine) and reducing sugars that occurs during cooking. This reaction generates a plethora of flavor compounds, with thiazoles being a significant class known for their savory, nutty, and roasted notes.[4][5][6][7][8]

The sensory perception of this compound is characterized by a potent green, tomato-leaf-like, and earthy aroma.[9] This makes it a crucial component in the formulation of savory flavors, particularly for enhancing the natural taste of tomatoes and other vegetable-based products. Understanding its detailed sensory characteristics and the methods used to evaluate them is essential for its effective application in product development and for fundamental research in flavor science.

Sensory Profile and Characteristics

The sensory characteristics of this compound are multifaceted, with its perception being highly dependent on its concentration and the matrix in which it is present.

Odor Profile

The odor of this compound is consistently described with the following key descriptors:

-

Green: A general term for the fresh, leafy aroma associated with plants.

-

Tomato Leaf: A more specific descriptor, highlighting its characteristic resemblance to the smell of a tomato plant.[9]

-

Earthy: Reminiscent of the smell of soil or earth.

-

Vegetable: A broad descriptor encompassing the general aroma of fresh vegetables.

-

Savory: A rich, umami-like aroma that is often associated with cooked foods.[1][2]

Flavor Profile

When evaluated in a food matrix, this compound contributes to a savory and vegetable-like flavor profile. It is particularly effective at enhancing and imparting a fresh, authentic tomato character to products such as sauces, soups, and snacks.

Quantitative Sensory Data

The following tables summarize the available quantitative data for this compound and the closely related 2-isobutylthiazole. It is important to note that sensory thresholds can vary depending on the methodology used for determination and the purity of the compound.

Table 1: Odor and Flavor Thresholds of Alkylthiazoles

| Compound | Medium | Threshold Type | Threshold Value | Reference |

| 2-Isobutylthiazole | Water | Odor | 2-3.5 ppb | The Good Scents Company |

Table 2: Reported Usage Levels of 2-Isobutylthiazole in Consumer Products

| Product Category | Typical Usage Level (ppm) |

| Condiments (e.g., Ketchup) | 0.02 - 1.0 |

| Tomato Juice | 0.025 - 0.050 |

Note: Data for 2-isobutylthiazole is often used as a proxy in the absence of specific data for this compound due to their structural and sensory similarity.

Experimental Protocols for Sensory Evaluation

The sensory characteristics of this compound are typically evaluated using a combination of instrumental and human sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that are responsible for its aroma.[10][11][12]

Objective: To separate and identify the odor-active compounds in a sample containing this compound.

Methodology:

-

Sample Preparation:

-

Volatile compounds from a food matrix (e.g., tomato paste) are extracted using a suitable technique such as Solid Phase Microextraction (SPME) or Solvent Assisted Flavor Evaporation (SAFE).

-

For SPME, a fiber coated with a stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace of the sample to adsorb the volatile compounds.

-

-

Gas Chromatography (GC):

-

The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed volatiles are desorbed.

-

The volatiles are separated on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

A typical oven temperature program would be: start at 40°C, hold for 2 minutes, ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.

-

-

Olfactometry (O):

-

The effluent from the GC column is split between a chemical detector (e.g., Mass Spectrometer) and a sniffing port.

-

Trained sensory panelists sniff the effluent at the olfactometry port and record the time, intensity, and description of each odor detected.

-

Humidified air is mixed with the effluent at the sniffing port to prevent nasal dehydration.[13]

-

-

Data Analysis:

-

The retention times of the detected odors are matched with the peaks from the chemical detector to identify the odor-active compounds.

-

Techniques such as Aroma Extract Dilution Analysis (AEDA) can be used to determine the relative potency of the odorants.

-

Sensory Panel Evaluation

A trained sensory panel is used to provide a detailed and reproducible description of the sensory characteristics of this compound.[14][15]

Objective: To obtain a descriptive sensory profile of this compound.

Methodology:

-

Panelist Selection and Training:

-

Panelists are screened for their sensory acuity, ability to describe aromas, and consistency.

-

Training involves familiarizing panelists with a range of aroma standards relevant to green, vegetable, and earthy notes. Reference standards for the key aroma attributes of this compound (e.g., tomato leaf essential oil, geosmin for earthy) are provided.

-

-

Sample Preparation and Presentation:

-

Solutions of this compound are prepared in a neutral solvent (e.g., mineral oil or deionized water with a non-volatile solvent) at various concentrations.

-

Samples are presented to panelists in coded, odor-free containers.

-

-

Evaluation Procedure:

-

Panelists evaluate the samples in individual sensory booths under controlled conditions (lighting, temperature, and air circulation).

-

Panelists rate the intensity of pre-defined sensory attributes (e.g., green, tomato leaf, earthy, savory) on a structured scale (e.g., a 15-point intensity scale).

-

Panelists may also provide additional descriptive terms.

-

-

Data Analysis:

-

The intensity ratings from the panelists are collected and analyzed statistically (e.g., using Analysis of Variance - ANOVA) to determine the sensory profile of the compound and to assess the significance of differences between samples.

-

Mandatory Visualizations

Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These ORs are G-protein coupled receptors (GPCRs).[16][17][18][19] While the specific receptor(s) for this compound have not been definitively identified, they are likely part of a subset of ORs that respond to sulfur-containing compounds. The binding of the odorant triggers a downstream signaling cascade.

Caption: Generalized olfactory signal transduction pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive sensory analysis of this compound.

Caption: Workflow for sensory analysis of this compound.

Conclusion

This compound is a potent aroma compound with a distinct sensory profile characterized by green, tomato-leaf, and earthy notes. Its contribution to the savory flavor of foods makes it a valuable ingredient in the food and flavor industry. The comprehensive evaluation of its sensory characteristics requires a combination of sophisticated instrumental techniques, such as GC-O, and rigorous sensory panel methodologies. Further research to identify the specific olfactory receptors that bind to this compound will provide deeper insights into the molecular basis of its unique aroma perception. The methodologies and data presented in this guide serve as a valuable resource for professionals engaged in the study and application of flavor compounds.

References

- 1. pac.gr [pac.gr]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-isobutyl-4-methyl thiazole, 61323-24-8 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. futurelearn.com [futurelearn.com]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Isobutylthiazole | C7H11NS | CID 62725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Chemical Engineering Transactions [cetjournal.it]

- 13. journals.flvc.org [journals.flvc.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reactome | Olfactory Signaling Pathway [reactome.org]

- 18. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

The Solubility Profile of 2-Isobutyl-4-methylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-isobutyl-4-methylthiazole, a heterocyclic compound of interest in the flavor and fragrance industries with potential applications in the pharmaceutical and agricultural sectors. Due to its aromatic nature, understanding its solubility in various solvents is critical for formulation, delivery, and analytical method development.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that dictates the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. For a compound like this compound, its solubility behavior is influenced by its molecular structure, including the presence of both a nonpolar isobutyl group and a moderately polar thiazole ring. This amphiphilic nature suggests a varied solubility profile across different solvent classes.

Quantitative Solubility Data

Currently, experimentally determined quantitative solubility data for this compound is limited in publicly available literature. The following table summarizes the available qualitative and estimated quantitative data.

| Solvent | Temperature (°C) | Solubility | Data Type | Reference |

| Water | 25 | 75.6 mg/L | Estimated | [1] |

| Water | Not Specified | Slightly Soluble | Qualitative | [1] |

| Alcohol | Not Specified | Soluble | Qualitative | [1] |

| Ethanol | Room Temperature | Miscible | Qualitative (for 2-isopropyl-4-methylthiazole) | [2] |

| Fats | Not Specified | Miscible | Qualitative (for 2-isopropyl-4-methylthiazole) | [2] |

Experimental Protocols for Solubility Determination

While specific protocols for this compound are not widely published, standard methodologies for determining the solubility of organic compounds are well-established and applicable. The choice of method often depends on the properties of the compound and the desired accuracy.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility. It involves saturating a solvent with a solute and then measuring the concentration of the dissolved substance.

Methodology:

-

Preparation: An excess amount of this compound is added to a series of vials containing a known volume of the test solvent (e.g., water, ethanol, DMSO).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or incubator (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[3][4][5]

-

Phase Separation: After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration (using a syringe filter, e.g., 0.22 µm) to separate the undissolved solid from the saturated solution.[6]

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in units such as mg/mL, g/L, or mol/L.[6]

Gravimetric Method

This is a simpler, though potentially less precise, method suitable for compounds that are non-volatile and thermally stable.

Methodology:

-

Saturation: A saturated solution is prepared as described in the shake-flask method.

-

Sampling: A precise volume or weight of the clear, saturated filtrate is transferred to a pre-weighed evaporating dish.[10][11]

-

Evaporation: The solvent is evaporated from the dish, typically in a drying oven at a temperature below the boiling point of the solute, until a constant weight of the residue is achieved.[10][11][12]

-

Calculation: The weight of the dried solute is determined, and the solubility is calculated based on the initial volume or weight of the solution.

Logical Workflow for Solubility Assessment in Research

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound and applying this data in a research and development context.

Caption: Logical workflow for solubility determination and application.

Applications in Drug Development and Research

While primarily used in the food and fragrance sectors, this compound and related thiazole derivatives are explored for other applications where solubility is a key parameter:

-

Pharmaceutical Development: Thiazole-containing compounds are investigated for various therapeutic properties, including antimicrobial and anticancer activities.[3] For any potential drug candidate, solubility in aqueous and biorelevant media is a critical determinant of its oral bioavailability.

-

Agricultural Applications: Its use as a pest attractant necessitates formulations that allow for controlled release, for which solubility data is essential.[3]

-

In Vitro Assays: Poor aqueous solubility can lead to compound precipitation in cell-based or biochemical assays, resulting in inaccurate data. Understanding the solubility limit is crucial for designing robust experiments.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to perform experimental determination of solubility in the relevant solvent systems and conditions.

References

- 1. 2-isobutyl-4-methyl thiazole, 61323-24-8 [thegoodscentscompany.com]

- 2. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. bioassaysys.com [bioassaysys.com]

- 6. benchchem.com [benchchem.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. researchgate.net [researchgate.net]

- 9. improvedpharma.com [improvedpharma.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide to the Thermophysical Properties of 2-Isobutyl-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutyl-4-methylthiazole is a heterocyclic compound that plays a significant role as a flavor and fragrance agent. Its distinct savory and green notes contribute to the sensory profile of a wide array of food products and consumer goods. Beyond its organoleptic properties, understanding the thermophysical characteristics of this compound is crucial for professionals in research, development, and quality control. These properties govern its behavior in various processes, including formulation, blending, and thermal processing, and are essential for process design, safety assessments, and ensuring product stability and performance.